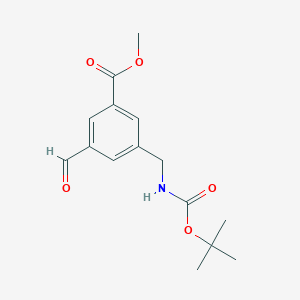
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate is an organic compound that features a benzoate ester functional group. This compound is often used in organic synthesis due to its unique structural properties, which include a formyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc group is commonly used in organic chemistry to protect amines during various reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate typically involves the protection of an amine group with a Boc group, followed by the introduction of a formyl group. One common method involves the reaction of a benzoate ester with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs . The use of microreactors also enhances the safety of the process by minimizing the risk of hazardous reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-carboxybenzoate.
Reduction: Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-hydroxybenzoate.
Substitution: Methyl 3-aminomethyl-5-formylbenzoate after Boc deprotection.
Applications De Recherche Scientifique
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the free amine can participate in further chemical reactions. The formyl group can also undergo various transformations, making this compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate: Lacks the formyl group, making it less reactive in certain transformations.
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-carboxybenzoate: Contains a carboxylic acid group instead of a formyl group, leading to different reactivity.
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-hydroxybenzoate: Contains a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate is unique due to the presence of both a Boc-protected amine and a formyl group. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
methyl 3-formyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-10-5-11(9-17)7-12(6-10)13(18)20-4/h5-7,9H,8H2,1-4H3,(H,16,19) |
Clé InChI |
OEESQGGYCSBMAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


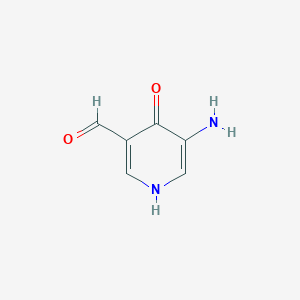
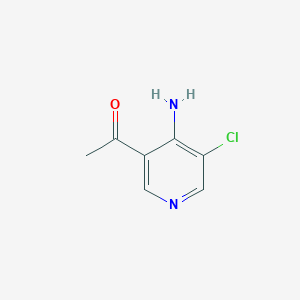
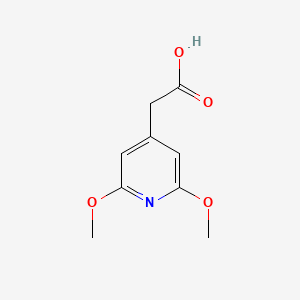
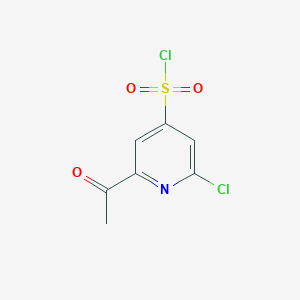
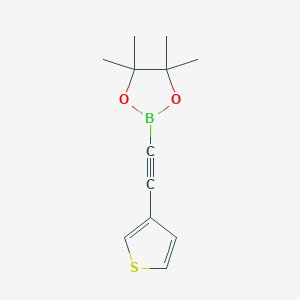
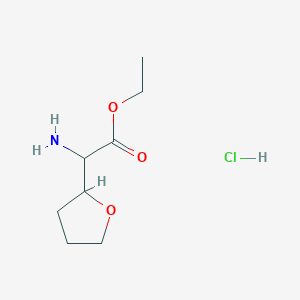
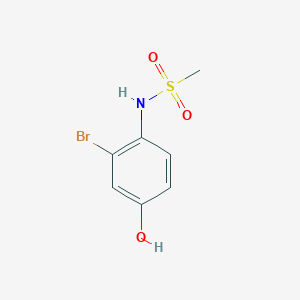
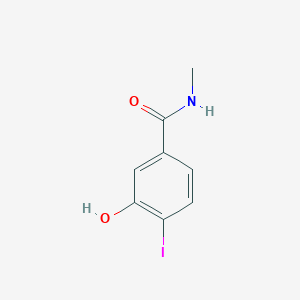
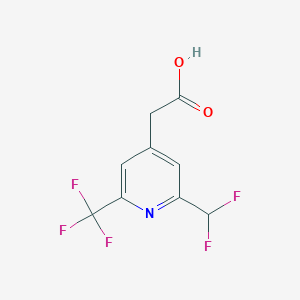
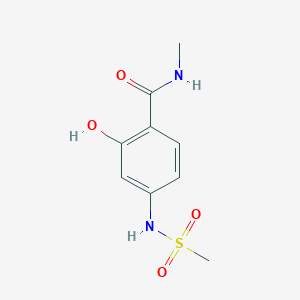
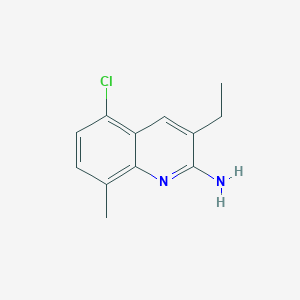
![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
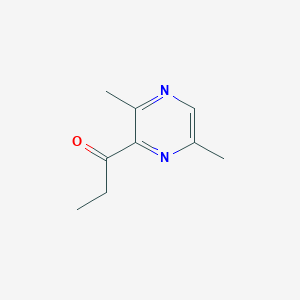
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
